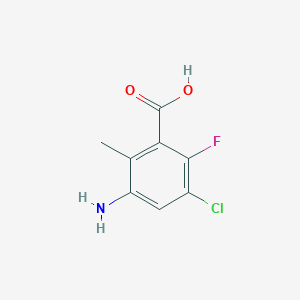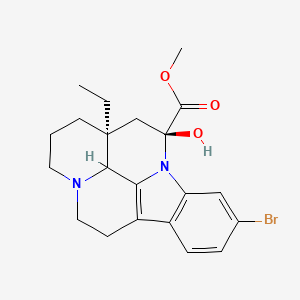![molecular formula C56H96N2O2S2Sn2 B14789125 2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14789125.png)
2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. DPP derivatives are known for their excellent thermal stability, high absorption coefficients, and strong electron-accepting properties, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves a multi-step process. One common method includes the Stille coupling reaction, where the DPP core is functionalized with trimethylstannylthiophene groups. The reaction conditions often require a palladium catalyst, such as Pd(PPh3)4, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for scalability, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the DPP core to its dihydro form.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
科学研究应用
2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing conjugated polymers with applications in organic electronics.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to its excellent charge transport properties
作用机制
The compound exerts its effects primarily through its electron-accepting properties, which facilitate charge transfer processes. In organic electronics, it acts as an electron acceptor in donor-acceptor conjugated polymers, enhancing charge mobility and device performance. The molecular targets and pathways involved include interactions with electron-donating monomers and the formation of π-π stacking interactions, which improve charge transport .
相似化合物的比较
Similar Compounds
- 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4-dione
- 2,5-bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione
- Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene)
Uniqueness
Compared to similar compounds, 2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione offers unique advantages such as enhanced solubility due to the octyldecyl side chains and improved charge transport properties from the trimethylstannylthiophene groups. These features make it particularly suitable for high-performance organic electronic devices .
属性
分子式 |
C56H96N2O2S2Sn2 |
|---|---|
分子量 |
1130.9 g/mol |
IUPAC 名称 |
2,5-bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C50H78N2O2S2.6CH3.2Sn/c1-5-9-13-17-21-25-31-41(32-26-22-18-14-10-6-2)39-51-47(43-35-29-37-55-43)45-46(49(51)53)48(44-36-30-38-56-44)52(50(45)54)40-42(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4;;;;;;;;/h29-30,35-36,41-42H,5-28,31-34,39-40H2,1-4H3;6*1H3;; |
InChI 键 |
GKOOETNIAVPLMC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)
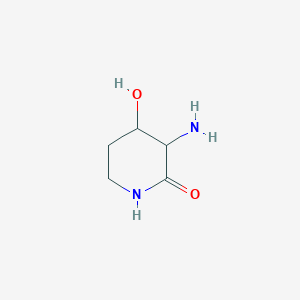
![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)

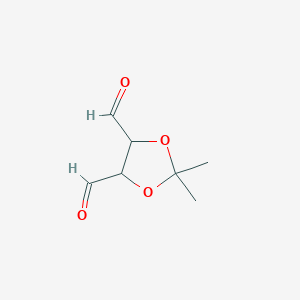
![Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)](/img/structure/B14789061.png)
![2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14789077.png)
![5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B14789084.png)
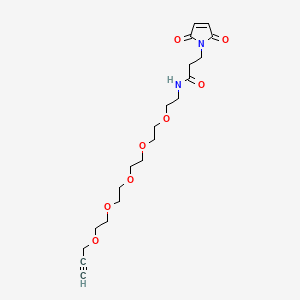
![1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B14789106.png)
![4-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B14789107.png)
![3,27-Bis(2-decyltetradecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B14789109.png)
